Cefonicid

Overview

Description

Cefonicid is a second-generation cephalosporin that is administered intravenously or intramuscularly . It is used for treating urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Synthesis Analysis

Cefonicid is synthesized by the nucleophilic displacement of the 3-acetoxy moiety of 1 with the appropriately substituted tetrazole thiole 2 . The mandelic acid amide C-7 side chain is reminiscent of cefamandole . An efficient and practical procedure for the synthesis of a key cefonicid intermediate has been reported, which features a telescopic route whose synthetic steps are all performed at room temperature .Molecular Structure Analysis

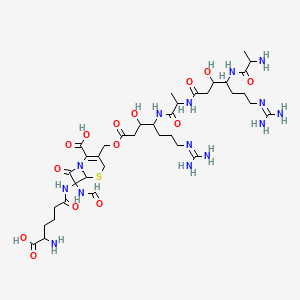

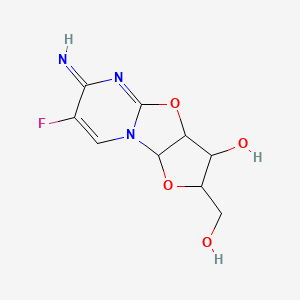

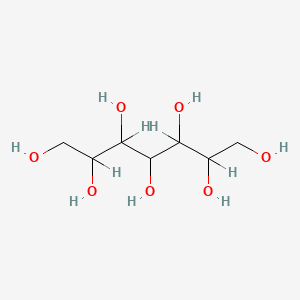

The molecular formula of Cefonicid is C18H18N6O8S3 . The structure of Cefonicid includes a 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt, which is a key synthetic intermediate in its preparation .Physical And Chemical Properties Analysis

The molecular weight of Cefonicid is 542.566 g/mol . It has a density of 1.9±0.1 g/cm3 .Scientific Research Applications

Cefonicid in Antibiotic Production

Cefonicid is a common second-generation cephalosporin . It is used in the production of antibiotics, specifically β-lactams, which are the most frequently employed class of bactericidal antibiotics, accounting for more than 60% of all antibiotics use .

Synthesis of Cefonicid Intermediate

The 7-amino-3-[sulphomethyl-1- H -tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt is a key synthetic intermediate in the preparation of Cefonicid . The synthesis of this intermediate has been optimized to be more efficient and practical, with all synthetic steps performed at room temperature .

Industrial Production of Cefonicid

Despite the considerable international demand for this antibiotic, its preparation is hampered by low synthetic yield, long reaction time, and time-consuming industrial filtration over charcoal after the purification step . Therefore, research has been conducted to streamline and enhance productivity in the industrial production of pharmaceutical intermediates .

Cefonicid in Surgical Procedures

Cefonicid has been used in surgical procedures. Single 1g doses of Cefonicid given 30 to 60 minutes preoperatively appear to afford the same protection as 4 doses of cefoxitin in gynaecological surgical procedures, colorectal and small bowel procedures, and biliary surgical procedures .

Treatment of Infections

Cefonicid’s bactericidal action results from inhibition of cell wall synthesis. It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Synthesis of Cefonicid Benzathine Salt

A new and efficient method for the synthesis of the cefonicid benzathine salt has been reported. This method provides a good yield and high product stability .

Mechanism of Action

Target of Action

Cefonicid, a second-generation cephalosporin, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .

Mode of Action

Cefonicid operates similarly to penicillins, functioning as a beta-lactam antibiotic . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . Following this inhibition, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction with its targets results in the destruction of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefonicid is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefonicid prevents the formation of a crucial protective barrier for the bacteria, leading to cell lysis and ultimately, bacterial death .

Pharmacokinetics

Cefonicid is administered intravenously or intramuscularly . The half-life of Cefonicid is approximately 4.5 hours .

Result of Action

The primary molecular effect of Cefonicid’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the infection .

Action Environment

The efficacy of antimicrobials like Cefonicid can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota

Safety and Hazards

Future Directions

While there is considerable international demand for this antibiotic, its preparation is hampered by low synthetic yield, long reaction time, and time-consuming industrial filtration over charcoal after the purification step . Therefore, research is being conducted to develop more efficient and practical procedures for the synthesis of Cefonicid .

properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAIAHUQIPBDIP-AXAPSJFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61270-78-8 (di-hydrochloride salt) | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022758 | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.95e-01 g/L | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefonicid | |

CAS RN |

61270-58-4 | |

| Record name | Cefonicid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefonicid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefonicid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefonicid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFONICID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefonicid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cefonicid?

A1: Cefonicid, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: Which PBPs does Cefonicid primarily target in Escherichia coli?

A2: Research indicates that Cefonicid displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, Cefonicid also exhibits a strong affinity for PBP1a. []

Q3: What is the consequence of Cefonicid binding to PBPs?

A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.

Q4: What is the molecular formula and weight of Cefonicid?

A4: The research papers provided do not explicitly state the molecular formula and weight of Cefonicid. This information can be found in drug databases or chemical resources.

Q5: Is there any information about the spectroscopic characterization of Cefonicid in these papers?

A5: The provided research focuses primarily on the pharmacological and clinical aspects of Cefonicid. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.

Q6: How is Cefonicid administered, and what is its typical dosage regimen?

A6: Cefonicid is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]

Q7: What is the typical half-life of Cefonicid?

A7: The half-life of Cefonicid is approximately 4-5 hours in individuals with normal renal function. [, , ]

Q8: How is Cefonicid eliminated from the body?

A8: Cefonicid is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []

Q9: Does renal impairment affect Cefonicid elimination?

A9: Yes, renal impairment significantly impacts the elimination of Cefonicid. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]

Q10: Does Cefonicid penetrate well into various tissues and fluids?

A10: Studies demonstrate that Cefonicid achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []

Q11: What is the spectrum of antibacterial activity of Cefonicid?

A11: Cefonicid displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]

Q12: Is Cefonicid effective against β-lactamase-producing bacteria?

A12: Yes, Cefonicid exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]

Q13: Are there any bacteria intrinsically resistant to Cefonicid?

A13: Cefonicid is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]

Q14: What types of infections has Cefonicid been investigated for in clinical trials?

A14: Clinical trials have assessed the efficacy of Cefonicid in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]

Q15: Can Cefonicid be used for surgical prophylaxis?

A15: Yes, studies suggest that a single preoperative dose of Cefonicid can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]

Q16: What is known about the stability of Cefonicid in infusion fluids?

A16: Research indicates that Cefonicid sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []

Q17: Can Cefonicid sodium be frozen for storage?

A17: Reconstituted Cefonicid sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []

Q18: Are there any formulation strategies to improve the delivery of Cefonicid?

A18: One study explored using chitosan nanoparticles to encapsulate Cefonicid sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []

Q19: Can Cefonicid cause bleeding complications?

A20: While Cefonicid does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving Cefonicid and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)

![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)